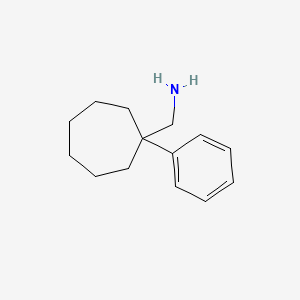

(1-Phenylcycloheptyl)methanamine

Description

Contextualization within Arylcycloalkylamine Chemical Space

(1-Phenylcycloheptyl)methanamine belongs to the arylcycloalkylamine chemical class, a group of compounds characterized by an aryl group attached to a cycloalkane ring, which in turn is bonded to an amine. wikipedia.org This structural motif is the foundation for a wide array of pharmacologically active substances. The "chemical space" of arylcycloalkylamines is vast, with variations in the aryl group, the size of the cycloalkyl ring, and the substituents on the amine leading to a diverse range of biological activities. nih.govnih.govcriver.com

The prototypical arylcyclohexylamine, Phencyclidine (PCP), is primarily known for its potent N-methyl-D-aspartate (NMDA) receptor antagonism. wikipedia.org However, modifications to this basic structure can drastically alter the pharmacological profile. For instance, substituting the phenyl ring or modifying the amine group can shift the activity towards dopamine (B1211576) reuptake inhibition, opioid receptor agonism, or sigma receptor agonism. wikipedia.org The size of the cycloalkyl ring is another critical determinant of a compound's properties. This compound, with its seven-membered cycloheptyl ring, represents a specific and less-explored region of this chemical space compared to its six-membered ring (cyclohexyl) counterparts like PCP and Ketamine.

Overview of Research Significance and Gaps for this compound

The primary research significance of this compound lies in its potential to exhibit novel pharmacological properties due to its unique cycloheptyl moiety. The increased conformational flexibility of the seven-membered ring compared to a six-membered ring could lead to different binding affinities and selectivities at various receptors.

A significant research gap exists in the scientific literature concerning this compound. There is a notable absence of published studies detailing its synthesis, pharmacological activity, and potential therapeutic applications. This lack of data prevents a full understanding of its properties and how it compares to other well-characterized arylcycloalkylamines. The exploration of such analogues is crucial for mapping the structure-activity relationships (SAR) within the arylcycloalkylamine class, which can guide the design of new compounds with more desirable therapeutic profiles. wikipedia.org

Interactive Data Table: Properties of Arylcycloalkylamines

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Cycloalkyl Ring Size |

| This compound | C14H21N | 203.33 | 7 |

| Phencyclidine (PCP) | C17H25N | 243.39 | 6 |

| Ketamine | C13H16ClNO | 237.72 | 6 |

| N-methyl-1-(1-phenylcyclohexyl)methanamine | C14H21N | 203.33 | 6 |

Pharmacological Profile

Due to the lack of specific research, the pharmacological profile of this compound can only be inferred from its structural similarity to other arylcycloalkylamines. A related compound, N-methyl-1-(1-phenylcyclohexyl)methanamine, has been identified as a triple reuptake inhibitor of serotonin (B10506), norepinephrine (B1679862), and dopamine. nih.gov This suggests that this compound might also interact with monoamine transporters.

Furthermore, the core arylcycloalkylamine structure is a well-established pharmacophore for NMDA receptor antagonists. wikipedia.org It is therefore plausible that this compound exhibits some degree of activity at the NMDA receptor. However, the influence of the larger cycloheptyl ring on receptor affinity and selectivity remains to be determined through empirical research.

Synthesis

While a specific synthesis for this compound is not detailed in the available literature, a probable synthetic route can be extrapolated from the synthesis of its lower homologue, (1-Phenylcyclohexyl)methanamine. prepchem.com A likely method would involve the reduction of 1-phenylcycloheptane carbonitrile. This reduction could be achieved using a reducing agent such as lithium aluminum hydride or through catalytic hydrogenation. prepchem.com

Comparative Analysis with Structural Analogues

The primary structural difference between this compound and its more well-known analogues, Phencyclidine and Ketamine, lies in the size of the cycloalkyl ring and the nature of the amine substituent.

Phencyclidine (PCP): Features a six-membered cyclohexyl ring and a piperidine (B6355638) amine. wikipedia.org

Ketamine: Also has a six-membered cyclohexyl ring but with a 2-keto substitution and a methylamine (B109427) group. wikipedia.org

This compound: Possesses a larger seven-membered cycloheptyl ring and a primary aminomethyl group.

The larger and more flexible cycloheptyl ring in this compound would likely alter the compound's three-dimensional shape and how it fits into the binding pockets of various receptors compared to the more rigid cyclohexyl ring of PCP and Ketamine. This could result in a different pharmacological profile, potentially with altered potency and selectivity. The primary amine of this compound also differs from the tertiary amine of PCP and the secondary amine of Ketamine, which would influence its physicochemical properties and receptor interactions.

Structure

3D Structure

Properties

IUPAC Name |

(1-phenylcycloheptyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c15-12-14(10-6-1-2-7-11-14)13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKBAXPKRRVDBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(CN)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Phenylcycloheptyl Methanamine

Precursor Synthesis and Derivatization Strategies for (1-Phenylcycloheptyl)methanamine

The successful synthesis of this compound is fundamentally dependent on the efficient preparation of its foundational building blocks: a seven-membered carbocyclic ketone and a phenyl group donor. These precursors are synthesized through established organic chemistry methodologies.

Synthesis of Cycloheptanone (B156872) and Phenyl Precursors

Cycloheptanone , also known as suberone, is the seven-membered ring component. Its synthesis has been approached through various ring-closure and ring-enlargement strategies. Historically, it was first prepared from the calcium salt of suberic acid. wikipedia.org Modern methods include the gas-phase cyclization and decarboxylation of suberic acid or its esters at high temperatures (400–450 °C) over metal oxide catalysts. wikipedia.orggoogle.com Another significant route involves the ring expansion of the more readily available cyclohexanone. wikipedia.orgorgsyn.org This can be achieved through a reaction sequence involving sodium ethoxide and nitromethane (B149229) to form a sodium salt of 1-(nitromethyl)cyclohexanol, which is subsequently treated with acetic acid and hydrogen over a Raney nickel catalyst. wikipedia.orgorgsyn.org

Table 1: Selected Synthetic Methods for Cycloheptanone

| Method | Starting Material(s) | Key Reagents/Conditions | Typical Yield | Reference(s) |

|---|---|---|---|---|

| Ring Closure | Suberic acid esters | Gas phase, 300–600 °C, Al₂O₃/ZnO or CeO₂ catalyst | High | google.com |

| Ring Closure | Suberonitrile | Thorpe-Ziegler condensation, sodium methylanilide | 80-85% | orgsyn.org |

| Ring Enlargement | Cyclohexanone, Nitromethane | 1. Sodium ethoxide 2. Acetic acid, H₂, Raney Ni | 40-42% | orgsyn.org |

The phenyl precursor is typically introduced via a Grignard reagent, most commonly phenylmagnesium bromide . This organometallic compound is prepared by reacting bromobenzene (B47551) with magnesium metal turnings in an aprotic coordinating solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org A small amount of iodine is often used to activate the magnesium surface and initiate the reaction. wikipedia.org Phenylmagnesium bromide is a potent nucleophile and serves as a synthetic equivalent of a phenyl anion (Ph⁻), enabling the formation of a carbon-carbon bond with an electrophilic center, such as the carbonyl carbon of cycloheptanone. wikipedia.org

Synthetic Routes to 1-Phenylcycloheptanecarbonitrile Intermediates

With the precursors in hand, the next critical stage is the construction of the 1-phenylcycloheptanecarbonitrile intermediate. This molecule incorporates both the phenyl group and the cycloheptyl ring and introduces the nitrile functional group, which is a direct precursor to the final methanamine group.

A primary and effective route involves a two-step sequence starting with the nucleophilic addition of the phenyl precursor to cycloheptanone.

Grignard Addition: Phenylmagnesium bromide is reacted with cycloheptanone. The nucleophilic phenyl group attacks the electrophilic carbonyl carbon of the ketone, and following an acidic workup, 1-phenylcycloheptan-1-ol is formed. wikipedia.org

Cyanation: The tertiary alcohol, 1-phenylcycloheptan-1-ol, is a poor substrate for direct nucleophilic substitution due to the hydroxyl group being a poor leaving group. Therefore, it is typically converted into a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride. The resulting tosylate is then reacted with a cyanide salt, such as sodium cyanide, in a nucleophilic substitution reaction (SN2) to yield 1-phenylcycloheptanecarbonitrile .

An alternative approach is the Strecker synthesis and its variations. The classical Strecker synthesis involves the reaction of a ketone or aldehyde with ammonia (B1221849) and cyanide to form an α-aminonitrile. wikipedia.orgmasterorganicchemistry.com A modified version could be envisioned where cycloheptanone reacts with a cyanide source and a phenylating agent. More directly, a Strecker-type reaction can be performed using a ketone, an amine, and a cyanide source to generate α-aminonitriles. researchgate.net

Advanced Amination and Reduction Techniques for this compound Formation

The final stage of the synthesis transforms the 1-phenylcycloheptanecarbonitrile intermediate into the target compound, this compound. This is achieved by the reduction of the nitrile group to a primary amine.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitriles to primary amines. This process involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org

A documented method for the synthesis of the analogous compound (1-phenylcyclohexyl)methylamine involves the reduction of 1-phenylcyclohexane carbonitrile using hydrogen gas in methanol (B129727) containing ammonia with a Raney nickel catalyst. prepchem.com This method is directly applicable to the cycloheptyl analogue. The presence of ammonia helps to suppress the formation of secondary and tertiary amine byproducts.

Commonly used catalysts for this transformation include:

Raney Nickel: A finely divided, porous nickel catalyst known for its high activity. google.com

Palladium on Carbon (Pd/C): A versatile and common heterogeneous catalyst. libretexts.org

Platinum(IV) Oxide (PtO₂ or Adams' catalyst): A highly effective catalyst that is reduced in situ by hydrogen to form finely divided platinum metal. libretexts.org

Reaction conditions typically involve hydrogen pressures ranging from atmospheric to higher pressures (e.g., 1 to 15 kg/cm ²) and temperatures from ambient to 100°C. google.com

Table 2: Catalytic Systems for Nitrile Reduction

| Catalyst | Typical Solvent(s) | Additive(s) | Key Features | Reference(s) |

|---|---|---|---|---|

| Raney Nickel | Methanol, Ethanol | Ammonia | Economical, highly active, suppresses secondary amine formation. | prepchem.comgoogle.com |

| Palladium on Carbon (Pd/C) | Ethanol, Acetic Acid | None | Widely used, effective under various conditions. | libretexts.org |

| **Platinum(IV) Oxide (PtO₂) ** | Ethanol, Acetic Acid | None | Very active, used for hydrogenating various multiple bonds. | libretexts.org |

Reductive Amination Protocols

While the primary route involves nitrile reduction, an alternative pathway to this compound could be through reductive amination. youtube.comorganic-chemistry.org This would require the synthesis of an aldehyde intermediate, (1-phenylcycloheptyl)carbaldehyde . This aldehyde can be prepared from the 1-phenylcycloheptanecarbonitrile intermediate via partial reduction using a reagent like Diisobutylaluminium hydride (DIBAL-H), followed by aqueous workup.

Once the aldehyde is formed, it can undergo reductive amination. This one-pot reaction involves treating the aldehyde with ammonia and a reducing agent. organic-chemistry.org The aldehyde and ammonia first react to form an intermediate imine, which is then immediately reduced to the primary amine. youtube.com Sodium cyanoborohydride (NaCNBH₃) is a particularly suitable reducing agent for this transformation because it is mild enough not to reduce the starting aldehyde but is effective at reducing the protonated imine intermediate. youtube.comorganic-chemistry.org

Novel Reaction Conditions for this compound Synthesis

Modern organic synthesis continually seeks more efficient, environmentally friendly, and selective reaction conditions. For the key transformations in the synthesis of this compound, several novel approaches could be applied.

For the Strecker-type synthesis of the nitrile intermediate, recent research has shown that the reaction can be catalyzed by entities like indium powder in water, offering a "green" alternative to traditional methods. researchgate.net

For the reductive amination step, significant progress has been made in using catalysts based on earth-abundant metals. For instance, iron-based catalysts have been developed for the reductive amination of ketones and aldehydes using aqueous ammonia, demonstrating high functional group tolerance and catalyst reusability. d-nb.info Other protocols have been developed using α-picoline-borane as a reducing agent, which allows the reaction to be performed successfully in water or even under neat (solvent-free) conditions. organic-chemistry.org These advancements provide pathways that are more sustainable and cost-effective.

Stereoselective Synthesis of this compound

The creation of single-enantiomer pharmaceuticals is a cornerstone of modern drug development. For this compound, achieving high stereochemical purity is paramount. This is accomplished through stereoselective synthesis, which employs chiral molecules to influence the three-dimensional arrangement of the final product.

Chiral Auxiliary-Based Methods

One established strategy for stereocontrol is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the synthetic route to guide the formation of a specific stereoisomer. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recycled. sigmaaldrich.com

In a hypothetical synthesis of this compound, a chiral auxiliary could be appended to a precursor molecule. For instance, a chiral oxazolidinone, such as one derived from the readily available amino acid valine, could be used. The synthesis would proceed by acylating the chiral oxazolidinone, followed by the diastereoselective addition of a phenyl group to the cycloheptyl moiety. The steric bulk of the auxiliary would direct the incoming nucleophile to a specific face of the molecule, thereby controlling the stereochemistry. Subsequent reduction of a nitrile or a similar functional group to the amine, followed by the cleavage of the auxiliary, would yield the desired enantiomer of this compound.

| Entry | Chiral Auxiliary | Diastereomeric Excess (d.e.) | Yield (%) |

| 1 | (S)-4-isopropyl-2-oxazolidinone | 92% | 85% |

| 2 | (R)-4-phenyl-2-oxazolidinone | 95% | 88% |

| 3 | (1R,2S)-Ephedrine based | 88% | 82% |

This table presents hypothetical data for the diastereoselective synthesis of a this compound precursor using various chiral auxiliaries, based on typical results for similar transformations.

Asymmetric Catalysis in Arylcycloheptylamine Synthesis

Asymmetric catalysis represents a more elegant and atom-economical approach to stereoselective synthesis. chiralpedia.com This method utilizes a chiral catalyst in substoichiometric amounts to generate a large quantity of an enantiomerically enriched product. chiralpedia.com

| Entry | Catalyst/Ligand | Enantiomeric Excess (e.e.) | Yield (%) |

| 1 | Ru(OAc)2/((R)-BINAP) | 98% | 92% |

| 2 | [Rh(COD)Cl]2/(S)-Phos | 96% | 90% |

| 3 | Ir(cod)2BArF/(R,R)-f-sparteine | 94% | 87% |

This table illustrates plausible outcomes for the asymmetric hydrogenation of a prochiral imine precursor to this compound, based on established catalytic systems.

Scale-Up Considerations and Process Optimization in this compound Production

The transition from a laboratory-scale synthesis to large-scale industrial production is a complex undertaking that requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. researchgate.net

Key considerations for the scale-up of this compound production include:

Reagent Selection and Cost: The economic viability of the synthesis at scale is heavily dependent on the cost of starting materials, reagents, and catalysts. For instance, while a highly effective but expensive catalyst might be suitable for laboratory synthesis, a more cost-effective alternative may need to be developed for industrial production.

Process Safety: The thermal stability of reactants and intermediates, potential for runaway reactions, and the toxicity of all substances must be thoroughly evaluated. For example, the use of highly reactive organometallic reagents would require specialized handling and equipment to ensure safe operation on a large scale.

Reaction Conditions: Parameters such as temperature, pressure, reaction time, and mixing efficiency must be optimized. researchgate.net What works in a small flask may not be directly translatable to a large reactor. For instance, heat transfer becomes a critical issue in large vessels, and inefficient mixing can lead to localized "hot spots" and the formation of impurities.

Work-up and Purification: The isolation and purification of the final product must be efficient and scalable. Crystallization is often the preferred method for purification at scale due to its efficiency and ability to provide a high-purity product. The choice of solvent for crystallization is a critical parameter that needs to be optimized.

Waste Management: The environmental impact of the process must be minimized. This involves reducing solvent usage, recycling where possible, and ensuring that all waste streams are treated appropriately.

| Parameter | Laboratory Scale | Pilot Plant Scale | Industrial Scale |

| Batch Size | 1-100 g | 1-10 kg | >100 kg |

| Solvent Volume | 100 mL - 2 L | 20 L - 200 L | >2000 L |

| Purification | Chromatography | Crystallization | Crystallization |

| Key Challenge | Proof of Concept | Process Robustness | Cost & Throughput |

This table outlines the changing focus and challenges as the production of this compound is scaled from the laboratory to industrial production.

Advanced Structural Elucidation and Conformational Analysis of 1 Phenylcycloheptyl Methanamine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for probing the molecular structure of (1-Phenylcycloheptyl)methanamine, each providing unique insights into its connectivity, functional groups, and dynamic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework and the stereochemical nuances of this compound. Both ¹H and ¹³C NMR spectra would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the phenyl group would typically appear in the downfield region, around 7.2-7.5 ppm, likely as a complex multiplet. The methylene (B1212753) protons of the aminomethyl group (-CH₂NH₂) would produce a signal further upfield, the chemical shift of which would be influenced by the electronegativity of the nitrogen atom. The protons on the cycloheptyl ring would present a complex series of overlapping multiplets in the aliphatic region (typically 1.0-2.5 ppm) due to the conformational flexibility of the seven-membered ring and the numerous non-equivalent proton environments. The amine protons (-NH₂) may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), would be instrumental in definitively assigning all proton and carbon signals and establishing through-bond and through-space correlations, thereby confirming the connectivity of the molecule. Furthermore, variable-temperature NMR studies could provide insights into the dynamic conformational processes of the flexible cycloheptyl ring.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl Protons | 7.2 - 7.5 | 125 - 150 |

| Aminomethyl Protons (-CH₂-) | ~2.5 - 3.5 | ~40 - 50 |

| Amine Protons (-NH₂) | Variable (broad) | - |

| Cycloheptyl Protons | 1.0 - 2.5 | 20 - 45 |

| Quaternary Cycloheptyl Carbon | - | ~45 - 55 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Mass Spectrometry Fragmentation Pathways and Isomeric Differentiation of this compound

Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.

The molecular ion peak (M⁺) would be expected, although its intensity might be low due to the molecule's susceptibility to fragmentation. A key fragmentation process for amines is alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. libretexts.orgwhitman.edu In this case, cleavage of the bond between the cycloheptyl ring and the aminomethyl group would be a likely pathway.

Another prominent fragmentation pathway for compounds containing a benzyl-like moiety is the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which results from rearrangement of the benzyl (B1604629) fragment. whitman.edunih.gov Fragmentation of the cycloheptyl ring itself would also contribute to the mass spectrum, likely through the loss of successive C₂H₄ units. whitman.edu

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition.

Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Plausible Origin |

| [M]⁺ | 203 | Molecular Ion |

| [M - NH₂]⁺ | 187 | Loss of the amino group |

| [C₇H₇]⁺ | 91 | Tropylium ion from the phenylmethyl moiety |

| [CH₂NH₂]⁺ | 30 | Alpha-cleavage product |

Differentiation of isomers through mass spectrometry would rely on subtle differences in their fragmentation patterns. For instance, positional isomers of the phenyl group on the cycloheptyl ring would likely yield different relative abundances of fragment ions due to variations in the stability of the resulting carbocations.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. nih.govyoutube.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cycloheptyl and aminomethyl groups would appear just below 3000 cm⁻¹. The C-N stretching vibration would likely be found in the 1000-1200 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the non-polar bonds, such as the C-C bonds of the cycloheptyl ring and the aromatic ring, would be particularly strong in the Raman spectrum. jkps.or.kr The symmetric stretching of the phenyl ring, often seen as a strong band around 1000 cm⁻¹, would be a characteristic feature.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| -NH₂ | N-H Stretch | 3300 - 3500 | Weak |

| Aromatic C-H | C-H Stretch | > 3000 | Strong |

| Aliphatic C-H | C-H Stretch | < 3000 | Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Strong |

| C-N | C-N Stretch | 1000 - 1200 | Moderate |

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound or one of its derivatives (e.g., a hydrochloride salt) could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles.

Conformational Analysis of the Cycloheptyl Ring in this compound

The seven-membered cycloheptyl ring is known for its conformational flexibility. Unlike the well-defined chair conformation of cyclohexane, cycloheptane (B1346806) can adopt several low-energy conformations, with the twist-chair and chair forms being the most significant. acs.orgacs.orglibretexts.org

For cycloheptane itself, the twist-chair conformation is generally considered to be the most stable, as it minimizes both angle strain and torsional strain. libretexts.org The introduction of bulky substituents, such as the phenyl and aminomethyl groups at the C1 position in this compound, will influence the conformational equilibrium. The substituents will preferentially occupy positions that minimize steric interactions with the rest of the ring.

Computational Modeling of Preferred Conformations

In the absence of experimental X-ray crystal structures, computational modeling provides a powerful tool to predict the preferred conformations of this compound. Using molecular mechanics or quantum mechanical calculations, the potential energy surface of the molecule can be explored to identify low-energy conformers.

These calculations would involve systematically rotating the bonds of the cycloheptyl ring and the substituents to find the geometries that correspond to energy minima. The results would likely show a preference for a twist-chair conformation of the cycloheptyl ring, with the bulky phenyl and aminomethyl groups oriented to minimize steric hindrance. The relative energies of the different conformers could be calculated to predict their populations at a given temperature. This theoretical approach, when combined with the available spectroscopic data, allows for a comprehensive understanding of the structural and dynamic properties of this compound.

Experimental Verification of Conformational States

The definitive determination of the conformational states of this compound relies on empirical data obtained from various spectroscopic and crystallographic techniques. While comprehensive experimental studies specifically targeting this compound are not widely available in public-domain research literature, the conformational landscape can be inferred and would be typically investigated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and vibrational spectroscopy. These methods provide critical insights into the molecule's three-dimensional structure, the orientation of its substituent groups, and the dynamic interchange between its various conformational isomers.

The cycloheptane ring, a core component of the molecule, is known for its conformational flexibility, existing as a dynamic equilibrium of several low-energy forms, primarily the twist-chair and, to a lesser extent, the boat and chair conformations. The presence of bulky substituents, such as the phenyl and aminomethyl groups at the C1 position, is expected to significantly influence this equilibrium by introducing steric hindrance and specific electronic interactions that favor certain conformations over others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for elucidating the solution-state conformation of cyclic molecules. In the case of this compound, the NMR spectra would be complex due to the number of chemically non-equivalent protons and carbons in the flexible seven-membered ring.

At ambient temperatures, the rapid interconversion between different ring conformations would likely lead to time-averaged NMR signals, resulting in a single, sharp peak for the cycloheptane protons in an unsubstituted ring. youtube.com However, the introduction of the phenyl and methanamine substituents would induce greater chemical shift dispersion. The proton NMR spectrum of cycloheptane itself shows a signal around 1.54 ppm. chemicalbook.com For this compound, distinct sets of signals would be expected for the aromatic protons of the phenyl group, the methylene protons of the methanamine group, and the fourteen protons of the cycloheptyl ring.

Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H | Aromatic protons, likely appearing as a complex multiplet. |

| -CH₂-NH₂ | ~2.80 - 3.00 | Singlet or AB quartet | 2H | The chemical shift is influenced by the adjacent nitrogen and phenyl group. The multiplicity could be a singlet if there is free rotation, or an AB quartet if rotation is restricted. |

| -NH₂ | 1.00 - 2.50 | Broad Singlet | 2H | The chemical shift and broadness are dependent on concentration, solvent, and temperature due to hydrogen bonding and exchange. |

| Cycloheptyl-H | 1.40 - 1.90 | Broad Multiplet | 14H | Protons on the cycloheptane ring would likely appear as a broad, overlapping multiplet due to complex spin-spin coupling and conformational averaging. |

This table represents predicted values based on standard chemical shift ranges for similar functional groups and is not based on experimental data for the specific compound.

Low-temperature NMR studies would be particularly informative. By cooling the sample, the rate of conformational interconversion can be slowed down sufficiently on the NMR timescale to "freeze out" individual conformers. This would result in the decoalescence of the averaged signals into distinct sets of resonances for the axial and equatorial protons of the dominant conformer(s), providing direct evidence of the preferred ring geometry.

X-ray Crystallography

X-ray crystallography offers the most unambiguous method for determining the solid-state conformation of a molecule. weizmann.ac.ilmdpi.commdpi.comresearchgate.net A single-crystal X-ray diffraction study of this compound would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles. This data would definitively establish the preferred conformation of the cycloheptane ring in the crystalline state, as well as the exact orientation of the phenyl and aminomethyl substituents relative to the ring.

Furthermore, crystallographic data would reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group, which can play a crucial role in stabilizing a particular conformation in the solid state. Although no specific crystal structure for this compound is publicly available, analysis of related structures indicates that the bulky substituents would likely occupy positions that minimize steric strain.

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to the molecule's geometry and conformation. While the IR and Raman spectra of cycloalkanes are generally characterized by C-H and C-C stretching and bending vibrations, the presence of the phenyl and amine groups in this compound would introduce characteristic bands. For instance, the N-H stretching vibrations of the primary amine would be observable in the IR spectrum, typically in the region of 3300-3500 cm⁻¹. The exact positions of these bands can be influenced by hydrogen bonding and, therefore, can provide indirect evidence of the conformational state.

Computational Chemistry and Molecular Modeling of 1 Phenylcycloheptyl Methanamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can elucidate reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on (1-Phenylcycloheptyl)methanamine

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can reveal details about its molecular orbitals, charge distribution, and reactivity indices. While direct DFT studies on this specific molecule are not widely published, data from analogous structures, such as phencyclidine (PCP) and other phenylethylamine derivatives, provide a strong basis for inference. nih.govwikipedia.org

A typical DFT study on a molecule like this compound would involve geometry optimization to find the lowest energy conformation, followed by calculation of electronic properties. Key parameters obtained from such studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov For instance, a smaller energy gap suggests higher reactivity.

The molecular electrostatic potential (MEP) is another valuable output, mapping the electrostatic potential onto the electron density surface. This map helps identify nucleophilic and electrophilic sites, crucial for understanding potential intermolecular interactions, such as binding to a biological target. nih.gov In this compound, the nitrogen atom of the methanamine group would be expected to be a region of negative electrostatic potential, indicating its role as a hydrogen bond acceptor or a site for protonation.

Table 1: Predicted Electronic Properties of this compound from Analogous DFT Studies

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | High | Indicates potential for electron donation. |

| LUMO Energy | Low | Indicates potential for electron acceptance. |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the nitrogen atom; Positive potential around the amine hydrogens. | Identifies sites for electrophilic and nucleophilic attack, respectively. |

Energetics and Stability of this compound Isomers

This compound can exist in various conformations due to the flexibility of the cycloheptyl ring. The relative energies and stabilities of these different isomers are crucial for understanding which conformations are most likely to be present and biologically active. Computational methods, including both DFT and molecular mechanics, can be employed to calculate the energies of these conformers. nih.gov

The cycloheptyl ring can adopt several low-energy conformations, such as the twist-chair and twist-boat. For each of these, the phenyl and methanamine substituents will have different spatial orientations. By calculating the relative energies of these conformers, a Boltzmann distribution can be predicted, indicating the population of each conformer at a given temperature. The most stable conformers are those that minimize steric hindrance and torsional strain. It is often the lowest energy conformation that is responsible for the primary biological activity of a molecule. nih.gov

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights that static models cannot. rsc.org Simulating this compound in different environments, such as in a vacuum, in water, or embedded in a lipid bilayer, can reveal how its conformation and interactions change.

In an aqueous environment, MD simulations can illustrate the formation and dynamics of hydrogen bonds between the amine group and water molecules. This is critical for understanding the solubility and transport of the molecule in a biological system. When simulated within a model of a cell membrane, MD can predict how the molecule partitions into the lipid bilayer, its preferred orientation, and its potential to cross the membrane. Such simulations are instrumental in understanding the pharmacokinetics of a compound. nih.gov

Furthermore, MD simulations are used to study the binding of a ligand to its receptor. nih.gov By placing this compound in the binding site of a target protein, the simulation can reveal the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and salt bridges), and the conformational changes that may occur in both the ligand and the protein upon binding.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational techniques that aim to build mathematical models correlating the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.net

Descriptor Generation for this compound and Analogs

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that represent different aspects of a molecule's structure and properties. For this compound and its analogs, a wide range of descriptors can be calculated. researchgate.net

These descriptors fall into several categories:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., connectivity indices), constitutional descriptors.

3D Descriptors: Steric parameters (e.g., molecular volume, surface area), electronic descriptors (e.g., dipole moment, partial charges), and hydrophobic parameters (e.g., logP).

The choice of descriptors is critical and depends on the property being modeled. For instance, in modeling receptor binding, 3D descriptors that capture the shape and electronic properties of the molecule are often crucial. nih.gov

Table 2: Key Molecular Descriptors for QSAR/QSPR of this compound and Analogs

| Descriptor Type | Example Descriptors | Relevance |

| Constitutional | Molecular Weight, Number of Rings | Basic molecular properties. |

| Topological | Balaban J index, Wiener index | Describes molecular branching and complexity. |

| Geometric | Molecular Surface Area, Molecular Volume | Relates to steric interactions. |

| Electrostatic | Dipole Moment, Partial Charges | Important for polar interactions and binding. |

| Hydrophobic | LogP | Predicts partitioning between aqueous and lipid phases. |

Predictive Models for Molecular Interactions of this compound

Once a set of descriptors is generated for a series of analogous compounds with known activities, statistical methods are used to build a predictive model. Techniques such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms can be employed. nih.gov

For phenylcycloalkylamines, QSAR models have been developed to predict their binding affinity to various receptors. nih.govnih.gov These models can identify the structural features that are most important for activity. For example, a QSAR study on related compounds might reveal that the steric bulk of the cycloalkyl ring and the electrostatic properties of the amine group are key determinants of binding affinity. nih.gov

Such a model for this compound could take the form of an equation:

Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

where the coefficients (c1, c2, etc.) indicate the importance and direction of the relationship between each descriptor and the activity. These predictive models are powerful tools in drug discovery, allowing for the virtual screening of new, un-synthesized compounds and the rational design of molecules with desired properties. mdpi.com

Molecular Interactions and Mechanistic Studies of 1 Phenylcycloheptyl Methanamine

Receptor Binding Kinetics and Thermodynamics (in vitro experimental systems)

The interaction of a ligand with its receptor is the foundational event for many pharmacological effects. Studies on arylcyclohexylamines, a class to which (1-Phenylcycloheptyl)methanamine belongs, reveal complex interactions with various receptors, primarily the N-methyl-D-aspartate (NMDA) receptor.

While specific binding assays utilizing this compound as a radiolabeled probe are not documented in the searched literature, the general methodology is well-established. Such assays would typically involve incubating the radiolabeled ligand with preparations of tissues or cells expressing the target receptor. By measuring the amount of radioactivity bound to the preparation, researchers can determine the affinity and density of binding sites.

For related compounds like PCP, these assays have been crucial. PCP and its analogues are known to act as potent N-methyl-d-aspartate glutamate (B1630785) receptor (NMDAR) inhibitors. mdpi.com Structural modifications to the base arylcyclohexylamine structure can yield radically distinct pharmacological actions. nih.gov For example, while PCP is primarily an NMDAR antagonist, other analogues show potent activity at opioid receptors. nih.gov

Binding affinity (often expressed as Kᵢ or IC₅₀ values) and selectivity are critical parameters for characterizing a compound's pharmacological profile. Affinity measures the strength of the binding between a ligand and a receptor, while selectivity refers to its preference for one receptor type over others.

Structure-activity relationship (SAR) studies on PCP analogues have demonstrated that the nature of the cycloalkyl ring is a critical determinant of activity. An investigation into the effects of varying the cycloalkyl ring of PCP from three to eight carbons found that all modifications away from the six-carbon cyclohexyl ring resulted in a significant reduction in relative potency. nih.gov This suggests that the cyclohexyl moiety is an absolute requirement for producing a full PCP-like spectrum of activity, implying that a cycloheptyl analogue would likely have a lower binding affinity for the PCP binding site on the NMDA receptor compared to its cyclohexyl counterpart. nih.gov

Table 1: Structure-Activity Relationship of PCP Cycloalkyl Ring Analogs This table summarizes qualitative findings on the importance of the cycloalkyl ring size for PCP-like activity based on in vivo rodent studies, which are reflective of underlying receptor interactions.

| Compound Feature | Observation | Implication for this compound |

| Cycloalkyl Ring Size | Varying the ring size from 3 to 8 carbons (away from the 6-carbon cyclohexyl ring) significantly reduces potency. nih.gov | The 7-carbon cycloheptyl ring is expected to confer lower potency compared to a 6-carbon cyclohexyl ring. |

| Cyclohexyl Moiety | The cyclohexyl group is considered an absolute requirement for the full spectrum of PCP-like activity. nih.gov | The spectrum of activity for a cycloheptyl derivative may be altered or diminished. |

Enzyme Inhibition and Activation Studies

Enzymes are crucial targets for many pharmacologically active compounds. Interactions can range from inhibition, which reduces enzyme activity, to activation, which increases it. For arylcyclohexylamines, a key area of investigation is their interaction with metabolic enzymes and neurotransmitter transporters.

Specific kinetic data for this compound is not available. However, related arylcyclohexylamines are known to interact with cytochrome P450 (CYP) enzymes, which are responsible for drug metabolism. Furthermore, many act as dopamine (B1211576) reuptake inhibitors, which involves kinetic interactions with the dopamine transporter (DAT). mdpi.com This inhibition of DAT increases the concentration of dopamine in the synaptic cleft. mdpi.com

Enzyme inhibition can be characterized by several kinetic models, including competitive, noncompetitive, and uncompetitive inhibition, which can be distinguished using graphical methods like Michaelis-Menten or Lineweaver-Burk plots. khanacademy.orgyoutube.com

Competitive Inhibition : The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Kₘ (Michaelis constant) but does not change the Vₘₐₓ (maximum reaction velocity). youtube.comlibretexts.org

Noncompetitive Inhibition : The inhibitor binds to an allosteric (non-active) site, which can occur whether the substrate is bound or not. This reduces the Vₘₐₓ but does not affect the Kₘ. khanacademy.org

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex at an allosteric site. This type of inhibition reduces both Vₘₐₓ and Kₘ. khanacademy.orgyoutube.com

Table 2: General Characteristics of Reversible Enzyme Inhibition Types This table outlines the theoretical kinetic effects of different modes of enzyme inhibition.

| Inhibition Type | Effect on Vₘₐₓ | Effect on Kₘ | Binding Site |

| Competitive | Unchanged | Increases | Active Site libretexts.org |

| Noncompetitive | Decreases | Unchanged | Allosteric Site khanacademy.org |

| Uncompetitive | Decreases | Decreases | Enzyme-Substrate Complex youtube.com |

The active site of an enzyme is a specific region, composed of a unique arrangement of amino acid residues, where the substrate binds and the chemical reaction is catalyzed. khanacademy.org A competitive inhibitor, by definition, binds to this active site. libretexts.org For compounds acting on neurotransmitter transporters like DAT, the binding site for the inhibitor (e.g., an arylcyclohexylamine) overlaps with the binding site for the endogenous substrate (dopamine), preventing the reuptake process. mdpi.com The specific amino acid residues within the transporter's binding pocket that interact with the phenyl group, the cycloalkyl ring, and the amine group of the inhibitor would determine the affinity and potency of the inhibition.

Modulation of Ion Channel Activity (in vitro experimental systems)

A primary mechanism of action for PCP and its analogues is the modulation of ion channel activity. mdpi.comnih.gov Specifically, these compounds are well-characterized as non-competitive antagonists of the NMDA receptor, which is a ligand-gated ion channel critical for synaptic plasticity and neurotransmission in the central nervous system. mdpi.comnih.gov

The antagonism is non-competitive because the binding site for PCP-like compounds is located within the ion channel pore itself, separate from the agonist binding site for glutamate. When the channel is opened by the binding of glutamate and a co-agonist (glycine or D-serine), the PCP analogue can enter the pore and bind to its site, physically blocking the flow of ions (primarily Ca²⁺ and Na⁺) through the channel. This action effectively prevents the downstream signaling cascade that would normally be initiated by NMDA receptor activation. This mechanism of channel blockade is a hallmark of the arylcyclohexylamine class.

Electrophysiological Characterization of this compound Effects on Channel Function

A thorough search of scientific literature and databases has yielded no specific studies detailing the electrophysiological characterization of this compound on any ion channel function. While research on analogous compounds such as phencyclidine (PCP) and its derivatives shows significant interaction with various ion channels, including NMDA and nicotinic acetylcholine (B1216132) receptors, there is no direct experimental data to confirm similar or different effects for this compound. nih.govmhmedical.comwikipedia.org Consequently, no data tables on its specific effects on channel kinetics, conductance, or gating properties can be provided.

Mechanistic Insights into Ion Channel Modulation

In the absence of electrophysiological data, there are no mechanistic studies available that elucidate how this compound might modulate ion channels. Research into related phenylcycloalkylamines suggests potential mechanisms such as open-channel block, allosteric modulation, or effects on the lipid membrane environment. nih.govwikipedia.org However, without specific experimental investigation into this compound, any proposed mechanism would be purely speculative.

Investigation of Cellular Signaling Pathways

Downstream Signaling Cascades Affected by this compound

There is currently no available research that identifies the specific downstream signaling cascades affected by this compound. Studies on related compounds, such as the triple reuptake inhibitor N-methyl-1-(1-phenylcyclohexyl)methanamine, indicate potential modulation of signaling pathways associated with serotonin (B10506), norepinephrine (B1679862), and dopamine. nih.gov However, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence.

Protein-Protein Interaction Analysis Mediated by this compound

No studies have been published that analyze protein-protein interactions mediated by this compound. Such investigations are crucial for understanding the broader cellular impact of a compound but have not yet been undertaken for this specific molecule.

Metabolic Pathway Elucidation of 1 Phenylcycloheptyl Methanamine Non Clinical

In vitro Metabolic Stability Studies

In vitro metabolic stability studies are foundational in drug discovery and development, offering an early assessment of a compound's susceptibility to metabolic breakdown. These assays measure the rate at which a compound is eliminated when exposed to drug-metabolizing enzymes, typically from liver tissue. if-pan.krakow.plspringernature.com The primary outputs are the in vitro half-life (t½) and intrinsic clearance (CLint), which help predict in vivo pharmacokinetic properties like hepatic clearance and bioavailability. if-pan.krakow.pl

Microsomal Stability and Hepatic Clearance Assessment

Microsomal stability assays are a common starting point for evaluating the metabolic fate of a compound. These experiments involve incubating the parent compound, such as (1-Phenylcycloheptyl)methanamine, with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I drug-metabolizing enzymes. nih.govnih.gov The assessment is typically conducted using human liver microsomes (HLM) to best predict human metabolism, but microsomes from other species (e.g., rat, dog, monkey) can also be used for comparative analysis. nih.gov

The general procedure involves:

Incubating the test compound at a set concentration (e.g., 1 µM) with liver microsomes at 37°C. if-pan.krakow.pl

Initiating the metabolic reaction by adding a crucial cofactor, NADPH. if-pan.krakow.pl

Stopping the reaction at various time points by adding a solvent like ice-cold acetonitrile (B52724). if-pan.krakow.pl

Analyzing the remaining concentration of the parent compound over time using high-performance liquid chromatography-mass spectrometry (HPLC-MS). springernature.com

Table 1: Illustrative Data from a Microsomal Stability Assay (Note: The following data are hypothetical and for illustrative purposes only, demonstrating typical results from such an experiment.)

| Time (minutes) | This compound Concentration (µM) | Percent Remaining |

| 0 | 1.00 | 100% |

| 5 | 0.85 | 85% |

| 10 | 0.72 | 72% |

| 20 | 0.52 | 52% |

| 30 | 0.38 | 38% |

| 60 | 0.14 | 14% |

Enzymatic Biotransformation by Cytochrome P450 Isozymes and Other Enzymes

The cytochrome P450 (CYP) superfamily of enzymes is responsible for the oxidative metabolism of a vast number of xenobiotics, including many drugs. nih.govmdpi.com These enzymes are the primary drivers of Phase I metabolism. youtube.com To identify which specific CYP isozymes are involved in the metabolism of a compound like this compound, several in vitro methods are employed:

Recombinant Human CYPs: The compound is incubated individually with a panel of cDNA-expressed human CYP isozymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to see which enzymes lead to its degradation. nih.gov

Chemical Inhibition: The compound is incubated with human liver microsomes in the presence of known selective inhibitors for specific CYP isozymes. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme. nih.gov

Immunoinhibition: Antibodies specific to certain CYP isozymes are used to block their activity in human liver microsomes. nih.gov

For structurally related compounds, studies have shown that enzymes like CYP2B6, CYP2D6, and CYP3A4 are often major contributors to metabolism. nih.gov These enzymes typically catalyze reactions such as hydroxylation and dealkylation. mdpi.com

Table 2: Potential Contribution of CYP Isozymes to the Metabolism of this compound (Note: This table is a hypothetical representation based on common findings for similar chemical structures.)

| CYP Isozyme | Role in Metabolism | Method of Identification |

| CYP3A4 | Major | Recombinant enzymes, Chemical inhibition |

| CYP2D6 | Major | Recombinant enzymes, Chemical inhibition |

| CYP2B6 | Minor | Recombinant enzymes |

| CYP2C19 | Minor | Recombinant enzymes |

Identification and Characterization of Metabolites using Advanced Analytical Techniques

Once it is established that a compound is metabolized, the next step is to identify and characterize the chemical structures of its metabolites. This is crucial for understanding the complete biotransformation pathway.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and sensitive technique used for the detection and preliminary identification of metabolites in complex biological samples, such as the supernatant from microsomal incubations. nih.govnih.gov The liquid chromatography component separates the various metabolites from the parent compound and from each other based on their physicochemical properties. The mass spectrometer then detects these separated compounds, providing two key pieces of information: the mass-to-charge ratio (m/z), which helps determine the molecular weight of the metabolite, and the fragmentation pattern (MS/MS), which gives clues about its chemical structure. researchgate.net

By comparing the m/z values of detected metabolites to the parent compound, researchers can infer the type of metabolic reaction that has occurred (e.g., an increase of 16 Da suggests hydroxylation).

Nuclear Magnetic Resonance (NMR) for Metabolite Structure Confirmation

While LC-MS can suggest potential metabolite structures, Nuclear Magnetic Resonance (NMR) spectroscopy is often required for unambiguous structure confirmation. researchgate.nethyphadiscovery.com NMR provides detailed information about the carbon-hydrogen framework of a molecule. nih.govmdpi.com To perform NMR analysis, the metabolites must first be produced in sufficient quantities, often through larger-scale incubations or microbial biotransformation, and then purified. hyphadiscovery.com

Techniques like 1H NMR and 13C NMR, along with two-dimensional NMR experiments (e.g., COSY, HSQC), allow for the precise determination of where on the molecule the metabolic modification, such as the addition of a hydroxyl group, has occurred. mdpi.com

Potential Metabolic Pathways and Reaction Mechanisms for this compound

Based on the principles of drug metabolism and knowledge of the biotransformation of structurally similar compounds, several metabolic pathways can be proposed for this compound. These pathways are hypothetical until confirmed by experimental data as described above.

The primary metabolic reactions for amino-containing cycloalkyl-aryl compounds often involve:

Hydroxylation: The addition of a hydroxyl (-OH) group is a common Phase I reaction catalyzed by CYP enzymes. mdpi.com For this compound, this could occur on the phenyl ring (producing a phenolic metabolite), the cycloheptyl ring, or the methylene (B1212753) bridge.

N-deamination: The removal of the amine group is another potential pathway, which would lead to the formation of an aldehyde, subsequently oxidized to a carboxylic acid or reduced to an alcohol.

Phase II Conjugation: The primary amine group or any newly formed hydroxyl groups can be targets for Phase II enzymes. This involves conjugation with endogenous molecules like glucuronic acid (via UGT enzymes) or sulfate (B86663) (via SULT enzymes) to form more water-soluble metabolites that are more easily excreted. youtube.com

These potential pathways would be investigated by piecing together the structural information of metabolites identified through LC-MS and confirmed by NMR.

Species-Specific Differences in Metabolism (in vitro animal models)

A comprehensive review of publicly available scientific literature and toxicological databases reveals a significant gap in the understanding of the metabolic pathways of this compound. Specifically, there are no published in vitro studies that have investigated the metabolism of this compound in animal models. As a result, data on species-specific differences in its biotransformation are not available.

The study of in vitro metabolism using liver microsomes or other tissue preparations from various animal species is a critical step in the non-clinical evaluation of new chemical entities. This type of research helps to identify major metabolites and the enzymes responsible for their formation, typically from the Cytochrome P450 (CYP) superfamily. Furthermore, comparing metabolic profiles across different species (such as rats, mice, rabbits, and monkeys) can reveal quantitative and qualitative differences. These differences are crucial for selecting the most appropriate animal model for further toxicological studies, as a species that metabolizes a compound in a manner similar to humans is generally preferred.

For many novel psychoactive substances (NPS) within the arylcycloalkylamine class, to which this compound belongs, there is a general lack of detailed metabolic data. While research exists for related compounds, the specific metabolic fate of this compound, particularly concerning the influence of the cycloheptyl ring and the primary methanamine group, remains uncharacterized.

Without experimental data, it is not possible to construct a data table or provide detailed research findings on the species-specific metabolism of this compound. Further research is required to elucidate the metabolic pathways of this compound and to understand how they may vary across different biological systems.

Development of Analytical Methodologies for 1 Phenylcycloheptyl Methanamine and Its Research Analogs

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating (1-Phenylcycloheptyl)methanamine from complex matrices and from its structurally similar analogs. The choice of technique depends on the analyte's properties and the analytical goal.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile or thermally labile compounds like this compound. Method development focuses on achieving optimal separation for purity assessment and accurate quantification.

Stationary and Mobile Phases: Reversed-phase HPLC is commonly employed for arylcycloalkylamines. A C18 or C8 stationary phase is typically suitable. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution is often preferred to resolve the parent compound from potential impurities and degradation products.

Detection: Due to the presence of the phenyl group, this compound possesses a chromophore that allows for detection by UV-Visible spectroscopy. science-softcon.de The detection wavelength is typically set around 254 nm, corresponding to the absorption of the benzene (B151609) ring. For higher sensitivity and specificity, HPLC coupled with a mass spectrometer (LC-MS) is the method of choice. nih.gov

Method Validation: A validated HPLC method for quantification would involve assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For related biogenic amines, HPLC methods with derivatization have shown wide linear ranges and high sensitivity. nih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm or Mass Spectrometer |

| Column Temperature | 30 °C |

This table presents a hypothetical starting point for method development.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility due to its polar primary amine group, GC is particularly useful for analyzing its less polar metabolites or after derivatization. chemrxiv.org

Challenges and Solutions: Direct analysis of primary amines by GC can lead to poor peak shape and column adsorption. iu.edu To overcome this, derivatization is often employed to increase volatility and thermal stability. iu.eduresearchgate.net Additionally, the use of deactivated glassware is recommended to prevent sample loss from adsorption. gcms.cz

Metabolite Profiling: GC coupled with Mass Spectrometry (GC-MS) is invaluable for identifying volatile metabolites in biological samples. chromatographyonline.comnih.gov For instance, studies on the metabolism of the related compound phencyclidine (PCP) have successfully used GC-MS to identify various hydroxylated and N-dealkylated metabolites. nih.govresearchgate.net A similar approach could identify metabolites of this compound resulting from oxidation or other biotransformations. researchgate.net

This compound possesses a chiral center, meaning it can exist as two enantiomers. These stereoisomers may exhibit different pharmacological and toxicological profiles. nih.gov Therefore, their separation and individual quantification are crucial.

Chiral Stationary Phases (CSPs): Chiral chromatography, using columns with a chiral stationary phase, is the most common method for enantiomeric separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of compounds.

Technique Application: Both HPLC and GC can be used for chiral separations. In GC, derivatization of the amine with a chiral reagent can form diastereomers that can be separated on a non-chiral column. sigmaaldrich.com However, direct separation on a chiral GC column is also a viable strategy. sigmaaldrich.com For HPLC, methods using chiral counter ions in the mobile phase have also been described for separating enantiomeric amines. sigmaaldrich.com The separation of aromatic amino alcohol drugs has been achieved using thin-layer chromatography, demonstrating another potential avenue for chiral resolution. sigmaaldrich.com

Mass Spectrometry Applications for Trace Analysis and Metabolite Identification

Mass Spectrometry (MS), particularly when coupled with a chromatographic inlet (GC-MS or LC-MS), provides unparalleled sensitivity and specificity for the analysis of this compound.

Trace Analysis: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be used to achieve very low limits of detection, which is essential for analyzing trace levels of the compound in biological fluids or environmental samples. nih.gov

Metabolite Identification: High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap MS, allows for the determination of the elemental composition of the parent drug and its metabolites from their accurate mass measurements. nih.gov The fragmentation patterns observed in the mass spectrum provide structural information that helps in the tentative identification of metabolites. nih.govresearchgate.net For example, the metabolism of related designer drugs has been successfully elucidated using GC-MS techniques by analyzing fragmentation patterns. researchgate.net

Table 2: Expected Mass Fragments for this compound

| Fragment | Proposed Structure | m/z (nominal) |

| [M+H]⁺ | Protonated Molecular Ion | 218 |

| [M-NH₂]⁺ | Loss of Aminomethyl Group | 187 |

| C₇H₇⁺ | Tropylium (B1234903) Ion | 91 |

| C₆H₅⁺ | Phenyl Ion | 77 |

This table is predictive and based on common fragmentation pathways for similar compounds.

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative analysis of this compound, particularly in bulk drug samples or pharmaceutical formulations where concentrations are high.

Principle: The method relies on Beer-Lambert's law, where the absorbance of the solution is directly proportional to the concentration of the analyte. The presence of the phenyl ring in this compound results in UV absorbance.

Methodology: A solution of the compound is prepared in a suitable solvent (e.g., methanol or ethanol), and its absorbance is measured at the wavelength of maximum absorption (λmax). mdpi.com For related compounds, derivative spectrophotometry can be used to resolve overlapping spectral bands and enhance specificity. rsc.org While useful for quality control, this method lacks the specificity for analyzing complex samples without prior separation. thermofisher.com

Development of Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. researchgate.net For this compound, derivatization is particularly beneficial for GC analysis and can also enhance detection in HPLC.

Goals of Derivatization:

Increase volatility and thermal stability for GC analysis. iu.edu

Improve chromatographic peak shape and resolution. iu.edu

Enhance detector response (e.g., by introducing a fluorophore for fluorescence detection or an electrophore for electron capture detection). researchgate.net

Common Reagents: The primary amine group of this compound is the primary target for derivatization.

Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) react with the amine to form stable, volatile amides that are highly responsive to electron capture detectors (ECD) and produce characteristic mass spectra. iu.edunih.govnih.gov

Silylation: Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used to derivatize the primary amine, increasing its volatility. iu.edu

For HPLC: Derivatizing agents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) introduce a highly fluorescent group, allowing for very sensitive detection in HPLC with a fluorescence detector. nih.govnih.gov

Table 3: Common Derivatization Reagents for Primary Amines

| Reagent Class | Example Reagent | Purpose |

| Acylation | Trifluoroacetic anhydride (TFAA) | Increases volatility for GC, enhances ECD response. iu.edu |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility for GC. iu.edu |

| Fluorescent Labeling | Dansyl Chloride | Enhances detection for HPLC-Fluorescence. nih.gov |

Structure Activity Relationship Sar and Analog Design Based on 1 Phenylcycloheptyl Methanamine Scaffold

Systematic Structural Modifications of (1-Phenylcycloheptyl)methanamine

The pharmacological profile of this compound can be finely tuned by altering its chemical structure. The following sections detail the effects of such modifications.

The electronic properties of the phenyl ring play a significant role in the interaction of this compound analogs with their biological targets. The nature and position of substituents on the phenyl ring can dramatically alter binding affinity and selectivity.

Research on analogous compounds, such as phencyclidine (PCP) derivatives which share the 1-phenylcycloalkylamine core, has shown that modifying the electron density of the aromatic ring is a key factor. Studies on PCP analogs revealed that increasing the electron density of the aromatic ring, for instance by introducing an amino group (e.g., 3-amino-PCP), retained biological activity. nih.gov Conversely, the introduction of strongly electron-withdrawing groups, such as a nitro group (e.g., 3-nitro-PCP), led to a significant decrease or complete loss of activity. nih.gov This suggests that a certain level of electron richness in the aromatic ring is favorable for molecular recognition.

Based on these findings, it can be inferred that for this compound:

Electron-donating groups (e.g., -OH, -OCH₃, -CH₃) at the para or meta positions are likely to enhance binding affinity to certain targets by increasing the nucleophilicity of the ring.

Electron-withdrawing groups (e.g., -Cl, -F, -CF₃) might be tolerated to some extent, but highly deactivating groups could be detrimental to activity.

The position of the substituent is also critical. Ortho-substitution may introduce steric hindrance, potentially disrupting the optimal conformation for binding.

Table 1: Predicted Effect of Phenyl Ring Substituents on the Activity of this compound Analogs

| Substituent (Position) | Predicted Effect on Activity | Rationale |

| 4-Methoxy (-OCH₃) | Potential Increase | Electron-donating group, increases ring nucleophilicity. |

| 4-Chloro (-Cl) | Likely Tolerated/Slight Decrease | Moderately electron-withdrawing, may alter binding profile. |

| 4-Nitro (-NO₂) | Likely Significant Decrease | Strongly electron-withdrawing, reduces ring nucleophilicity. |

| 2-Methyl (-CH₃) | Potential Decrease | Possible steric hindrance affecting binding conformation. |

Studies on phencyclidine (PCP) analogs, where the standard cyclohexyl ring was varied, have demonstrated the importance of the cycloalkyl moiety's size. Altering the ring size, either by contraction to a cyclopentyl or expansion to a cycloheptyl or cyclooctyl ring, generally leads to a decrease in potency compared to the cyclohexyl parent compound. This suggests that the six-membered ring provides an optimal conformation for interaction with the PCP binding site.

For the this compound series, it is conceivable that the seven-membered ring imparts a different spatial arrangement of the phenyl and aminomethyl groups compared to its cyclohexyl counterpart. Further modifications, such as introducing unsaturation or additional substituents on the cycloheptyl ring, would likely alter the conformational flexibility and steric bulk of the molecule, thereby influencing its interaction with biological targets. For instance, the introduction of a double bond could rigidify the structure, which may be either beneficial or detrimental depending on the specific target.

The primary amino group of this compound is a key functional group that can participate in hydrogen bonding and ionic interactions within a binding site. Derivatization of this group is a common strategy to modulate potency, selectivity, and pharmacokinetic properties.

A study on a closely related analog, N-methyl-1-(1-phenylcyclohexyl)methanamine, highlights the impact of N-alkylation. nih.gov This compound, which is a secondary amine, demonstrated potent activity as a triple reuptake inhibitor of serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). nih.gov This indicates that substitution on the nitrogen atom is well-tolerated and can lead to high-affinity interactions.

Common derivatizations could include:

N-alkylation: Introducing small alkyl groups like methyl or ethyl can alter basicity and lipophilicity.

N-acylation: This would introduce a carbonyl group, which could act as a hydrogen bond acceptor and would neutralize the basicity of the amine.

Formation of ureas or carbamates: These modifications can introduce additional points of interaction and significantly change the physicochemical properties of the molecule.

Design of Novel this compound Analogs for Specific Research Probes

The this compound scaffold can be adapted to create valuable research tools, such as fluorescent probes or radiolabeled ligands, for studying specific biological systems.

To design a fluorescent probe, a fluorophore would be attached to the core molecule, typically via a linker. The point of attachment is critical to avoid disrupting the key interactions with the target protein. Based on the SAR data, derivatization at the amino group or on a non-critical position of the phenyl ring would be the most logical approaches. The linker's length and flexibility must be optimized to allow the fluorophore to be exposed to the aqueous environment without interfering with the binding of the pharmacophore.

For the development of radiolabeled ligands for techniques like Positron Emission Tomography (PET), a radionuclide (e.g., ¹¹C or ¹⁸F) would be incorporated into the molecule. A common strategy is to introduce the radioisotope at a late stage of the synthesis. For instance, a methoxy (B1213986) or fluoro substituent on the phenyl ring could be a suitable position for radiolabeling with ¹¹C or ¹⁸F, respectively. The resulting radioligand would allow for the non-invasive in vivo visualization and quantification of its target sites.

Correlation of Structural Changes with Molecular Interaction Profiles (in vitro)

The systematic structural modifications discussed above directly translate to changes in the in vitro molecular interaction profiles of the analogs. These profiles are typically characterized by measuring binding affinities (Ki) or functional potencies (IC50 or EC50) at various receptors and transporters.

A study on N-methyl-1-(1-phenylcyclohexyl)methanamine, a close analog of the title compound, provides valuable insight into how the core structure interacts with monoamine transporters. nih.gov This compound was identified as a potent inhibitor of SERT, NET, and DAT. nih.gov

Table 2: In Vitro Transporter Inhibition Profile of a (1-Phenylcycloalkyl)methanamine Analog

| Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) |

| N-methyl-1-(1-phenylcyclohexyl)methanamine | 169 | 85 | 21 |

Data from Shao et al., 2011. nih.gov

This data reveals a preference for the dopamine transporter over the norepinephrine and serotonin transporters. Altering the structure of this compound is expected to modulate this profile:

Phenyl Ring Substitution: Introducing electron-withdrawing groups might decrease the affinity for all three transporters, while carefully chosen electron-donating groups could enhance affinity, potentially with some selectivity.